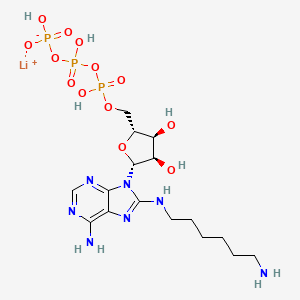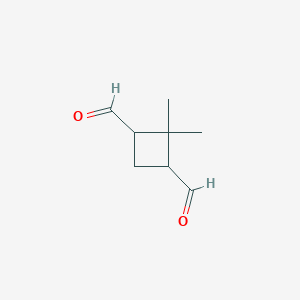
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclobutane derivative with two aldehyde groups attached to the 1 and 3 positions of the ring, and two methyl groups attached to the 2 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of 2,2-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2-Dimethylcyclobutane-1,3-dicarboxylic acid.
Reduction: 2,2-Dimethylcyclobutane-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its reactivity with biological molecules and its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde groups gain electrons and are converted to alcohols. The compound’s reactivity with nucleophiles involves the formation of a covalent bond between the nucleophile and the carbonyl carbon of the aldehyde group.
類似化合物との比較
Similar Compounds
2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,2-Dimethylcyclobutane-1,3-dimethanol: Similar structure but with alcohol groups instead of aldehyde groups.
2,3-Dihydroxycyclobutane-1,4-dicarbaldehyde: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde is unique due to the presence of two aldehyde groups in a cyclobutane ring with two methyl groups at the 2 position. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2,2-dimethylcyclobutane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(4-9)3-7(8)5-10/h4-7H,3H2,1-2H3 |
InChIキー |
PWBRLHFTILTWCU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1C=O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


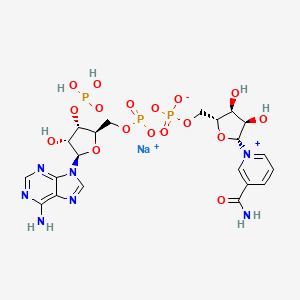
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
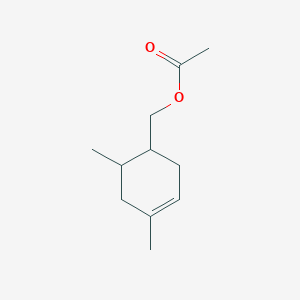

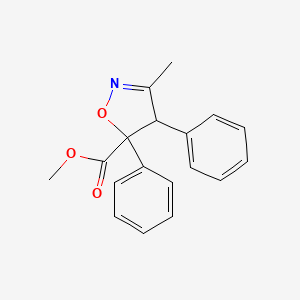
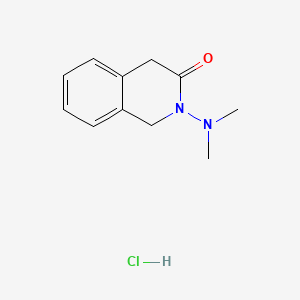
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)
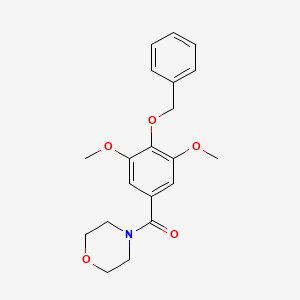
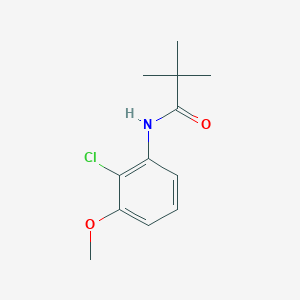
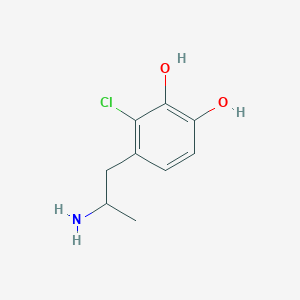
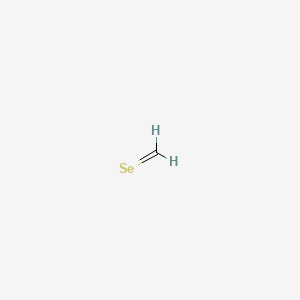
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
